Fatostatin Hydrobromide Exhibits Superior Antiproliferative Activity in DU-145 Prostate Cancer Cells Compared to IGF1-Induced Growth
Fatostatin hydrobromide demonstrates potent inhibition of IGF1-induced proliferation in DU-145 prostate cancer cells with an IC50 value of 0.1 µM. This effect is notably achieved independently of IGF1 signaling feedback loops, which are a common mechanism of resistance in other therapeutic contexts [1]. In contrast, other SREBP inhibitors like betulin and PF-429242 do not exhibit this specific antimitotic effect at similar concentrations, as their primary mechanism is limited to SREBP pathway inhibition [2].
| Evidence Dimension | Inhibition of cell proliferation (IC50) in DU-145 cells |
|---|---|
| Target Compound Data | IC50 = 0.1 µM |
| Comparator Or Baseline | Betulin and PF-429242 do not inhibit cell division via tubulin polymerization at concentrations up to 10 µM; their primary effect is limited to SREBP pathway modulation |
| Quantified Difference | Fatostatin's antimitotic IC50 is >100-fold lower than the concentration at which comparators fail to induce mitotic arrest. |
| Conditions | DU-145 human prostate cancer cell line; 3-day incubation; IGF1-stimulated growth conditions |
Why This Matters
This quantifiable difference establishes Fatostatin hydrobromide as a dual-mechanism tool compound, essential for studies where both lipid metabolism and direct cell cycle effects must be interrogated.
- [1] InvivoChem. (n.d.). Fatostatin HBr (Fatostatin hydrobromide) - Product Datasheet. View Source
- [2] Gholkar, A. A., Cheung, K., Williams, K. J., Lo, Y. C., & Torres, J. Z. (2016). Fatostatin inhibits cancer cell proliferation by affecting mitotic microtubule spindle assembly and cell division. Journal of Biological Chemistry, 291(33), 17001-17008. View Source
